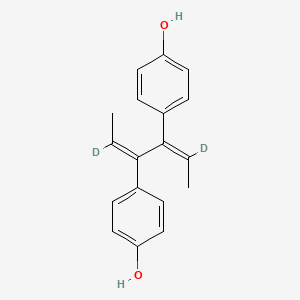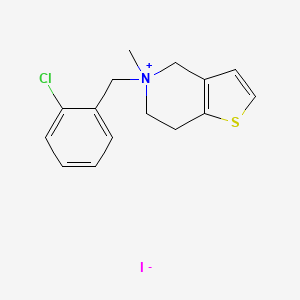
N-Methyl Ticlopidine Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl Ticlopidine Iodide is a chemical compound with the molecular formula C15H17ClNS•I and a molecular weight of 405.72 . It is a derivative of ticlopidine, a well-known antiplatelet agent. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of N-Methyl Ticlopidine Iodide involves several steps. One common method includes the reaction of ticlopidine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or dimethylformamide, with the presence of a base like potassium carbonate to facilitate the methylation process. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
N-Methyl Ticlopidine Iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Methyl Ticlopidine Iodide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research on this compound includes its potential therapeutic applications, particularly in the context of antiplatelet and anticoagulant therapies.
Mechanism of Action
The mechanism of action of N-Methyl Ticlopidine Iodide is similar to that of ticlopidine. It acts as an inhibitor of platelet aggregation by blocking the adenosine diphosphate (ADP) receptor on platelets. This inhibition prevents the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation and thrombus formation . The active metabolite of this compound is responsible for this inhibitory effect.
Comparison with Similar Compounds
N-Methyl Ticlopidine Iodide can be compared with other similar compounds, such as:
Ticlopidine: The parent compound, which also inhibits platelet aggregation but lacks the methyl group present in this compound.
Clopidogrel: Another antiplatelet agent with a similar mechanism of action but different chemical structure and pharmacokinetic properties.
Prasugrel: A more potent antiplatelet agent with a faster onset of action compared to ticlopidine and clopidogrel.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClNS.HI/c1-17(10-12-4-2-3-5-14(12)16)8-6-15-13(11-17)7-9-18-15;/h2-5,7,9H,6,8,10-11H2,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFBUBCKNBTDKX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=C(C1)C=CS2)CC3=CC=CC=C3Cl.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClINS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858096 |
Source


|
| Record name | 5-[(2-Chlorophenyl)methyl]-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60612-09-1 |
Source


|
| Record name | 5-[(2-Chlorophenyl)methyl]-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
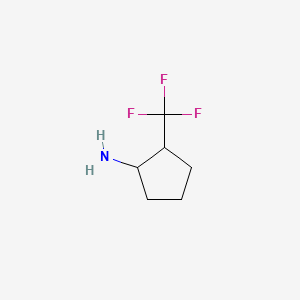
![2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride](/img/structure/B584701.png)
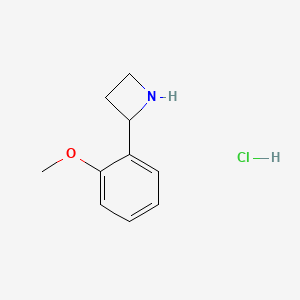

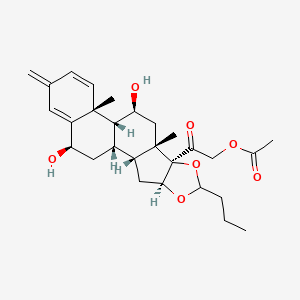
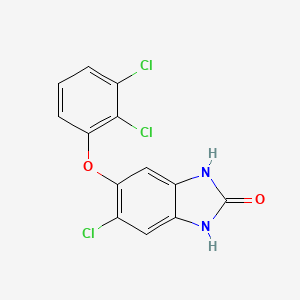
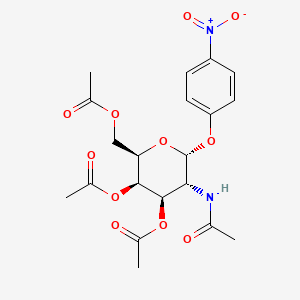
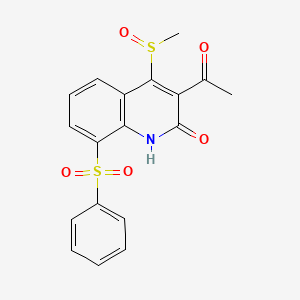
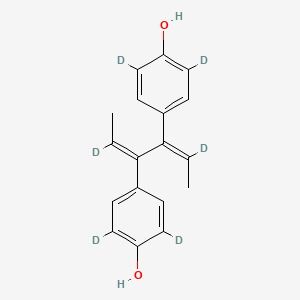
![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)
